2-(2,4-Dichloro-5-methoxyphenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichloro-5-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H7Cl2NO It is characterized by the presence of two chlorine atoms and a methoxy group attached to a benzene ring, along with an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichloro-5-methoxyphenyl)acetonitrile typically involves the reaction of 2,4-dichloro-5-methoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the cyanide group, forming the desired acetonitrile compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichloro-5-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2,4-dichloro-5-methoxyphenyl)acetic acid.
Reduction: Formation of 2-(2,4-dichloro-5-methoxyphenyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-Dichloro-5-methoxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichloro-5-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets, leading to various biological effects. The compound can inhibit certain enzymes or receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide
- 2,4-Dichloro-5-methoxyphenylboronic acid
- 2,4-Dichloro-5-methoxyphenylacetic acid
Uniqueness
2-(2,4-Dichloro-5-methoxyphenyl)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable intermediate in various synthetic pathways.
Properties
Molecular Formula |
C9H7Cl2NO |
---|---|
Molecular Weight |
216.06 g/mol |
IUPAC Name |
2-(2,4-dichloro-5-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H7Cl2NO/c1-13-9-4-6(2-3-12)7(10)5-8(9)11/h4-5H,2H2,1H3 |
InChI Key |
NSAXZDUIOVGMHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC#N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.